BRD2 Bromodomain Inhibition: Differential BD1 vs. BD2 Selectivity
3-Bromo-5-(trifluoromethyl)pyridine-2-thiol demonstrates measurable inhibition of the bromodomain-containing protein BRD2, with distinct activity against the first (BD1) and second (BD2) bromodomains. In a TR‑FRET assay with 30‑minute incubation, the compound inhibited human BRD2 BD1 with an IC₅₀ of 2510 nM and BRD2 BD2 with an IC₅₀ of 316 nM, representing an approximately 8‑fold selectivity for BD2 over BD1 [1]. This differential affinity profile is a quantitative differentiation point relative to non‑brominated pyridine‑2‑thiol analogs, for which comparable bromodomain selectivity data are not publicly available.
| Evidence Dimension | Bromodomain inhibition potency |
|---|---|
| Target Compound Data | BRD2 BD1 IC₅₀ = 2510 nM; BRD2 BD2 IC₅₀ = 316 nM |
| Comparator Or Baseline | BRD2 BD1 vs. BRD2 BD2 within the same compound |
| Quantified Difference | ~8‑fold selectivity for BD2 over BD1 |
| Conditions | TR‑FRET assay, 30 min incubation, human BRD2 |
Why This Matters
This intra‑target selectivity profile provides a measurable basis for prioritizing this compound in epigenetic probe development where bromodomain‑specific modulation is required.
- [1] BindingDB. BDBM50455480 (CHEMBL4218735). Affinity data for human BRD2 BD1 and BD2. Accessed 2026. View Source
